molecular formula C13H9N3O3S B14313248 4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol CAS No. 111962-91-5

4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol

Cat. No.: B14313248
CAS No.: 111962-91-5
M. Wt: 287.30 g/mol
InChI Key: AVNFDFNLPLSLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and an amino group linked to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol typically involves the following steps:

    Nitration of 2-aminobenzenethiol: The starting material, 2-aminobenzenethiol, undergoes nitration to introduce the nitro group at the 6th position.

    Cyclization: The nitrated product is then subjected to cyclization to form the benzothiazole ring.

    Coupling with Phenol: The final step involves coupling the benzothiazole derivative with phenol under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of catalysts like samarium triflate can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.

    Substitution: Reagents like halogens and alkylating agents can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the cell wall in Mycobacterium tuberculosis . The nitro group plays a crucial role in its activity by undergoing reduction to form reactive intermediates that interact with the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-nitrobenzothiazole: Similar structure but lacks the phenol moiety.

    4-[(6-Nitro-1,3-benzothiazol-2-yl)diazenyl]phenol: Contains a diazenyl group instead of an amino group.

    N-Methyl-2-{4-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1H-pyrazol-1-yl}acetamide: Contains a pyrazole ring and an acetamide group

Uniqueness

4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol is unique due to the presence of both a nitro group and a phenol moiety, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential as an enzyme inhibitor make it a valuable compound in various research fields.

Properties

CAS No.

111962-91-5

Molecular Formula

C13H9N3O3S

Molecular Weight

287.30 g/mol

IUPAC Name

4-[(6-nitro-1,3-benzothiazol-2-yl)amino]phenol

InChI

InChI=1S/C13H9N3O3S/c17-10-4-1-8(2-5-10)14-13-15-11-6-3-9(16(18)19)7-12(11)20-13/h1-7,17H,(H,14,15)

InChI Key

AVNFDFNLPLSLBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.